3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid
Description
This compound is a benzoic acid derivative featuring a (Z)-configured carbamimidoyl group substituted at the meta-position of the aromatic ring. The carbamimidoyl moiety is further modified with a tert-butoxycarbonyl (Boc) protecting group, imparting steric bulk and chemical stability. The Boc group is widely used in organic synthesis to protect amine functionalities, and its presence here likely enhances the compound’s resistance to nucleophilic or acidic conditions. The benzoic acid group provides a polar, ionizable site, which may influence solubility and reactivity in aqueous or polar environments. Potential applications include its use as a directing group in transition-metal-catalyzed C–H activation reactions or as a synthetic intermediate in pharmaceutical chemistry due to its amidine functionality, which is prevalent in bioactive molecules.
Properties
IUPAC Name |
3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXHOIOEASCVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid typically involves the protection of the amidino group with a Boc group. One common method involves the reaction of benzoic acid derivatives with Boc-protected amidines under mild conditions. For example, the reaction can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The Boc-protected amidino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Primary amines.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid involves the interaction of the Boc-protected amidino group with various molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amidino group, which can then interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or modulate protein functions .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on three key features:
- Carbamimidoyl derivatives : Unprotected amidines (e.g., 3-carbamimidoylbenzoic acid) lack the Boc group, increasing reactivity but reducing stability under acidic conditions.
- Positional isomers : Para- or ortho-substituted isomers of the benzoic acid-carbamimidoyl scaffold may exhibit distinct electronic and steric effects in reactions.
- Boc-protected directing groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share steric features but differ in functional groups, substituting an amide and hydroxyl for the amidine and carboxylic acid .
Table 1: Structural Comparison
*Calculated based on standard atomic weights.
Functional Group Comparison
- Amidine vs. Amide : The amidine group in the target compound is a stronger base (pKa ~10–12) compared to the amide in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (pKa ~0–5). This difference impacts metal coordination in catalytic cycles.
- Boc Group : The Boc group in the target compound enhances stability but may hinder substrate accessibility in catalysis, unlike the hydroxyl group in the compound, which can participate in hydrogen bonding .
- Carboxylic Acid : The ionizable carboxylic acid in the target compound increases water solubility compared to the neutral benzamide in ’s compound, which is more soluble in organic solvents .
Table 2: Reactivity in Catalysis
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), while the Boc group reduces solubility in water. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is more soluble in alcohols and ethers due to its hydroxyl and amide groups .
- Stability : The Boc group protects the amidine from protonation or nucleophilic attack, making the target compound stable under basic conditions but susceptible to cleavage in strong acids (e.g., TFA).
Biological Activity
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a carbamimidoyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of 283.37 g/mol. The structural complexity may contribute to its diverse biological activities.
1. Inhibitory Effects on Enzymes
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain benzoic acid derivatives can inhibit proteasomal activity and modulate lysosomal pathways, which are crucial for cellular homeostasis and protein degradation .
2. Anti-inflammatory Properties
A study highlighted the anti-inflammatory potential of similar compounds in models of inflammation induced by lipopolysaccharide (LPS). The compounds demonstrated significant reductions in inflammatory markers such as IL-1β and TNF-α in rat models, suggesting a mechanism that might involve COX-2 inhibition . This indicates that this compound may possess therapeutic properties for inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of benzoic acid derivatives have been evaluated against various cancer cell lines. In vitro studies reported that certain derivatives could inhibit the growth of cancer cells without significant toxicity to normal cells . This selective cytotoxicity is promising for developing targeted cancer therapies.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may bind to active sites of enzymes involved in inflammation and cancer progression, thereby inhibiting their activity.
- Modulation of Signaling Pathways: It may influence key signaling pathways such as NF-kB, which is pivotal in inflammatory responses and cancer cell survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Proteasome Activity:
- Inflammation Model Study:
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
